Enzymatic Selectivity: High Efficiency for cis-Diol, Poor Performance for trans-Diol
A comparative study on the enzymatic desymmetrization of 1,3-cyclohexanediol isomers revealed a stark difference in selectivity. While cis-1,3-cyclohexanediol was efficiently transformed into enantiopure products, the trans-isomer (the class to which (1S,3S)-cyclohexane-1,3-diol belongs) exhibited poor enzyme selectivity under the same conditions [1].
| Evidence Dimension | Enzyme Selectivity (qualitative) |
|---|---|
| Target Compound Data | Poor selectivity observed for trans-1,3-cyclohexanediol |
| Comparator Or Baseline | cis-1,3-cyclohexanediol: efficient desymmetrization (93% yield, >99.5% ee) [2] |
| Quantified Difference | Qualitative difference in enzyme preference; cis isomer is the preferred substrate |
| Conditions | Candida antarctica lipase B (CALB)-catalyzed transesterification |
Why This Matters
This data confirms that (1S,3S)-cyclohexane-1,3-diol is not a direct functional substitute for its cis counterpart in enzymatic reactions, preventing procurement errors in biocatalytic process development.
- [1] Fransson, A. B. L. (2006). Deracemization of Functionalized Alcohols via Combined Ruthenium and Enzyme Catalysis (Doctoral dissertation). Stockholm University. View Source
- [2] Fransson, A. B. L., Xu, Y., Leijondahl, K., & Bäckvall, J. E. (2006). Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry, 71(17), 6309-6316. View Source
